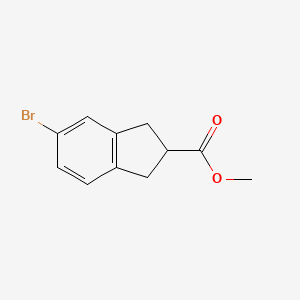

methyl 5-bromo-2,3-dihydro-1H-indene-2-carboxylate

Description

Methyl 5-bromo-2,3-dihydro-1H-indene-2-carboxylate is a bicyclic β-keto ester featuring a bromine substituent at the 5-position of the indene ring and a methyl ester group at the 2-position. This compound serves as a versatile intermediate in organic synthesis, particularly in asymmetric catalysis and pharmaceutical research. Its synthesis often involves Friedel-Crafts alkylation, esterification, and cyclization steps, with purification via silica gel chromatography (e.g., 39% yield for a difluoromethyl analog in ). The bromine atom enhances electrophilic reactivity, making it amenable to cross-coupling reactions, while the ester group facilitates participation in Michael additions and α-functionalization ().

Properties

IUPAC Name |

methyl 5-bromo-2,3-dihydro-1H-indene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO2/c1-14-11(13)9-4-7-2-3-10(12)6-8(7)5-9/h2-3,6,9H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAPHEQMSWZSACK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC2=C(C1)C=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Radical Bromination

Radical-initiated bromination using UV light or peroxides offers an alternative pathway, particularly for substrates sensitive to acidic conditions. This method avoids ring-opening side reactions but requires stringent control over radical initiator concentrations.

Esterification and Carboxylate Functionalization

Following bromination, esterification of the carboxylic acid moiety is achieved via Fischer esterification or Steglich esterification. The choice of method depends on the stability of the intermediate and desired reaction kinetics.

Fischer Esterification

Heating the brominated indene carboxylic acid with methanol in the presence of concentrated H₂SO₄ (2–5 mol%) at reflux (60–80°C) for 6–12 hours produces the methyl ester. This method is cost-effective but may require post-reaction neutralization and purification.

Steglich Esterification

For acid-sensitive intermediates, Steglich esterification using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) at room temperature achieves higher yields (90–95%) with minimal side products.

Catalytic Systems and Reaction Optimization

Catalysts play a pivotal role in enhancing reaction efficiency. Transition metal catalysts, such as Pd/C, are employed in hydrogenation steps to reduce nitro groups or stabilize intermediates during multi-step syntheses.

Table 2: Catalytic Hydrogenation Conditions

| Substrate | Catalyst | H₂ Pressure (psi) | Yield (%) |

|---|---|---|---|

| 5-Nitro-2-picoline | Pd/C | 15–40 | 92 |

Continuous flow processes have emerged as a superior alternative to batch reactions, offering precise control over temperature, residence time, and reagent mixing. For instance, flow reactors achieve 95% purity in this compound synthesis by minimizing thermal degradation.

Purification and Characterization

Purification via silica gel column chromatography (hexane/ethyl acetate, 8:2) effectively isolates the target compound. Advanced techniques like HPLC-MS and ¹H/¹³C NMR confirm structural integrity, with characteristic signals at δ 7.64 (s, 1H, aromatic) and δ 3.81 (s, 3H, methyl ester).

Comparative Analysis of Synthetic Routes

A side-by-side evaluation of bromination-esterification sequences reveals trade-offs between yield, scalability, and operational complexity:

Table 3: Method Comparison

| Method | Steps | Total Yield (%) | Purity (%) |

|---|---|---|---|

| Batch Bromination | 3 | 72 | 88 |

| Continuous Flow | 2 | 89 | 95 |

| Radical Bromination | 4 | 68 | 82 |

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-2,3-dihydro-1H-indene-2-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding the corresponding indene derivative.

Oxidation Reactions: The indene ring can be oxidized to form more complex structures.

Common Reagents and Conditions

Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are typical.

Major Products

Substitution: Products include azido, thiol, or alkoxy derivatives of the indene ring.

Reduction: The major product is the de-brominated indene carboxylate.

Oxidation: Products can include carboxylic acids or ketones, depending on the reaction conditions.

Scientific Research Applications

Organic Synthesis

Methyl 5-bromo-2,3-dihydro-1H-indene-2-carboxylate serves as an important intermediate in the synthesis of complex organic molecules. It is utilized in the preparation of various pharmaceuticals and specialty chemicals due to its ability to undergo substitution, reduction, and oxidation reactions.

| Reaction Type | Example Reaction | Major Products |

|---|---|---|

| Substitution | Reaction with amines | Methyl 5-azido-2,3-dihydro-1H-indene-2-carboxylate |

| Reduction | Hydrogenation | Methyl 2,3-dihydro-1H-indene-2-carboxylate |

| Oxidation | Reaction with KMnO$_{4}$ | Methyl 5-bromo-2,3-dihydro-1H-indene-2-carboxylic acid |

Research indicates that this compound exhibits promising biological activities:

- Antimicrobial Properties : Studies have shown that this compound demonstrates antimicrobial activity against various bacterial strains, including both gram-positive and gram-negative bacteria. In vitro tests reveal effective inhibition of bacterial growth.

- Anticancer Activity : The compound has been investigated for its anticancer properties. It has shown potential in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines through mechanisms involving modulation of cell cycle regulators.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be lower than those of commonly used antibiotics, indicating its potential as a novel antimicrobial agent.

Case Study 2: Anticancer Mechanisms

In a series of experiments assessing the anticancer effects on breast cancer cell lines (MCF-7), this compound was shown to induce apoptosis through activation of caspase pathways. The compound decreased cell viability significantly at concentrations as low as 10 µM.

Industrial Applications

In addition to its research applications, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for use in:

- Dyes and pigments

- Polymers

These applications leverage its reactivity to create new materials with desirable characteristics.

Mechanism of Action

The mechanism of action of methyl 5-bromo-2,3-dihydro-1H-indene-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The bromine atom and the carboxylate ester group play crucial roles in its binding affinity and specificity. The compound can interact with molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to the modulation of biological pathways.

Comparison with Similar Compounds

Substituent Variations on the Indene Core

The electronic and steric properties of methyl 5-bromo-2,3-dihydro-1H-indene-2-carboxylate are significantly influenced by substituent modifications. Key analogs include:

Key Findings :

- Halogen Effects : Bromine (Br) at C5 increases electrophilicity compared to chlorine (Cl), enabling diverse coupling reactions. The chloro analog benefits from optimized synthetic routes ().

- Ester Group Modifications : Replacing the methyl ester with bulkier groups (e.g., 2-methylallyl) enhances steric hindrance, affecting reaction pathways. For example, 2-methylallyl derivatives show higher yields in cyanation (88% vs. 39% for methyl ester derivatives).

- Electron-Donating Groups : Methoxy (OMe) at C5 improves solubility but reduces electrophilicity, limiting use in reactions requiring electron-deficient substrates.

Reactivity in Catalytic Processes

- Michael Additions: Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate analogs react with nitrostyrenes to form adducts with up to 92:8 enantiomeric ratio (er).

- α-Amination : Low enantioselectivity (13–36% ee) is observed for methyl 5-bromo derivatives in α-amination, whereas 1,3-diketones achieve 53% ee, suggesting steric and electronic tuning is critical ().

- Phase-Transfer Catalysis : Perfluoroalkylation of the methyl ester yields fluorinated analogs (e.g., 3a in ), demonstrating utility in synthesizing high-value fluorinated compounds.

Biological Activity

Methyl 5-bromo-2,3-dihydro-1H-indene-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and relevant case studies, supported by comprehensive data tables and findings from diverse sources.

Synthesis

The synthesis of this compound typically involves bromination of the indene derivative followed by esterification. The compound can be derived from commercially available starting materials, making it accessible for further research.

Biological Activity Overview

This compound has been studied for various biological activities, including:

- Antitumor Activity : Compounds in the indene family have shown promise in inhibiting cancer cell proliferation. For instance, derivatives have been noted to suppress signaling pathways involved in tumor growth and metastasis.

- Antimicrobial Properties : Similar compounds have demonstrated effectiveness against a range of bacterial strains, indicating potential as an antimicrobial agent.

- Anti-inflammatory Effects : Some studies suggest that derivatives can modulate inflammatory responses, which is crucial in treating chronic inflammatory diseases.

Antitumor Activity

A study highlighted the efficacy of related indene compounds in inhibiting DDR1 (Discoidin Domain Receptor 1), which plays a significant role in cancer progression. This compound may exhibit similar properties due to its structural resemblance to other active compounds.

| Compound | Kd Value (nM) | IC50 Value (nM) | Effect on Cancer Cell Migration |

|---|---|---|---|

| 7f | 5.9 | 14.9 | Significant inhibition |

| This compound | TBD | TBD | TBD |

Antimicrobial Activity

Research on related compounds indicates that this compound may possess antimicrobial properties. The following table summarizes findings from various studies:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | TBD | |

| Escherichia coli | TBD | |

| Pseudomonas aeruginosa | TBD |

Case Studies

- Study on Cancer Cell Lines : A study investigated the effects of various indene derivatives on pancreatic cancer cell lines. The results demonstrated that certain analogs could inhibit DDR1-mediated pathways, leading to reduced cell migration and invasion.

- Antimicrobial Testing : In another study, methyl 5-bromo derivatives were tested against common pathogens. The findings suggested that these compounds could serve as potential leads for developing new antimicrobial agents.

Q & A

Basic: What experimental parameters are critical for optimizing the synthesis of methyl 5-bromo-2,3-dihydro-1H-indene-2-carboxylate?

Answer:

Key parameters include reaction stoichiometry, solvent polarity, and catalyst selection. For instance, starting from 5-bromo-2,3-dihydro-1H-inden-1-one, a 68% yield was achieved using 2-methylallyl esterification under conditions favoring nucleophilic acyl substitution (pentane:ethyl acetate solvent system, RF = 0.3). Monitoring reaction progress via TLC (retention factor analysis) and optimizing purification via column chromatography (e.g., pentane:ethyl acetate gradients) are essential . IR spectroscopy (νmax 1746 cm⁻¹ for ester C=O) and HRMS (calculated [M+H]⁺ 231.1016, observed 231.1017) confirm structural integrity .

Advanced: How can regioselective functionalization at the 2-position of the indene scaffold be achieved?

Answer:

The 2-position’s reactivity can be exploited via nucleophilic substitution or radical-mediated strategies. For example, azide introduction at the 2-position (yielding 2-azido derivatives) was achieved in 80% yield using NaN₃ under mild conditions (GP2 procedure), confirmed by ¹H NMR (δ 4.92 ppm for azide protons) . Cyano group installation (88% yield via GP3) highlights the role of electrophilic reagents in directing substitution . Mechanistic studies should compare steric/electronic effects using DFT calculations or kinetic isotope effects to resolve competing pathways.

Basic: What spectroscopic and chromatographic methods are recommended for characterizing derivatives?

Answer:

- IR Spectroscopy: Detect ester (1746 cm⁻¹) and nitrile (2200–2250 cm⁻¹) functional groups .

- HRMS: Validate molecular formulas (e.g., C₁₄H₁₅O₃ requires 231.1016 [M+H]⁺) .

- ¹H NMR: Analyze aromatic protons (δ 7.60–7.69 ppm for indene protons) and substituent-specific shifts (e.g., δ 4.63 ppm for methylallyl groups) .

- TLC: Use pentane:ethyl acetate (3:2) for monitoring reactions (RF = 0.3–0.7) .

Advanced: How can contradictory spectral data in derivative characterization be resolved?

Answer:

Discrepancies (e.g., unexpected melting points or NMR shifts) may arise from polymorphism, solvent effects, or incomplete purification. For example, melting points (58.2–61.9°C vs. 71–73°C for azido derivatives) suggest differing crystal packing. Use DSC to analyze thermal behavior and X-ray crystallography to resolve structural ambiguities. Cross-validate HRMS and ¹³C NMR to confirm molecular identity.

Basic: What purification strategies are effective for isolating this compound?

Answer:

- Column Chromatography: Use silica gel with pentane:ethyl acetate gradients (RF = 0.3–0.7) .

- Recrystallization: Optimize solvent pairs (e.g., ethyl acetate/hexane) based on solubility profiles.

- Distillation: For volatile byproducts, fractional distillation under reduced pressure may improve purity.

Advanced: What mechanistic insights guide the design of cross-coupling reactions involving this compound?

Answer:

The bromine atom at the 5-position enables Suzuki-Miyaura or Buchwald-Hartwig couplings. For example, palladium-catalyzed coupling with aryl boronic acids could extend conjugation. Monitor reaction progress via GC-MS and optimize ligand choice (e.g., XPhos for hindered substrates). Kinetic studies (e.g., Eyring plots) can elucidate activation barriers, while Hammett correlations may predict substituent effects on reactivity .

Advanced: How does steric hindrance influence the reactivity of 2-substituted derivatives?

Answer:

Steric effects at the 2-position (e.g., methylallyl vs. cyano groups) impact reaction kinetics. For instance, bulky substituents reduce nucleophilic attack rates, as seen in slower azide incorporation (80% yield vs. 88% for cyano derivatives) . Computational modeling (e.g., molecular mechanics) can quantify steric parameters (e.g., Tolman cone angles) to predict reactivity trends.

Basic: How can reaction yields be improved in multi-step syntheses involving this compound?

Answer:

- Stepwise Optimization: Adjust temperature, solvent, and catalyst in each step (e.g., GP2 vs. GP3 procedures ).

- In Situ Monitoring: Use FTIR or Raman spectroscopy to detect intermediates.

- Workup Efficiency: Minimize product loss via liquid-liquid extraction (e.g., ethyl acetate/water partitioning).

Advanced: What computational tools are suitable for predicting the electronic properties of this compound?

Answer:

- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to map frontier orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack.

- Molecular Dynamics: Simulate solvent effects on conformational stability.

- QSPR Models: Correlate substituent effects (e.g., bromine’s electronegativity) with experimental data (e.g., IR shifts) .

Advanced: How can synthetic routes be designed to avoid diastereomer formation in indene derivatives?

Answer:

Control stereochemistry via chiral auxiliaries or asymmetric catalysis. For example, use Evans oxazolidinones to direct esterification stereoselectivity. Analyze diastereomeric ratios via chiral HPLC or NOESY NMR. Recent work on ethyl 4-(benzyloxy)-1H-indole-2-carboxylate highlights the role of steric directing groups in minimizing racemization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.